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Compound of Interest

Compound Name: Fmoc-Tyr(PO3Me2)-OH

Cat. No.: B557245 Get Quote

Abstract: The phosphorylation of tyrosine residues is a fundamental mechanism in cellular

signal transduction, orchestrated by protein tyrosine kinases (PTKs). The study of these

enzymes and their signaling cascades is critical for drug discovery and understanding various

diseases. Synthetic peptides containing phosphotyrosine (pTyr) are indispensable tools for

assaying kinase activity and exploring substrate specificity. This technical guide provides an in-

depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine (Fmoc-
Tyr(PO3Me2)-OH), a key building block for the solid-phase synthesis of phosphopeptides. We

detail its chemical properties, provide comprehensive experimental protocols for its use, and

present a comparative analysis against other pTyr derivatives. This document serves as a

critical resource for researchers, chemists, and drug development professionals engaged in the

study of kinase signaling.

Core Chemical & Physical Properties
Fmoc-Tyr(PO3Me2)-OH is an N-terminally protected form of L-tyrosine where the hydroxyl

side chain is protected as a dimethyl phosphate ester. This protection strategy is pivotal for its

application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a

base-labile protecting group for the α-amino group, while the methyl esters on the phosphate

are stable to the basic conditions used for Fmoc removal but can be cleaved under specific

acidolytic conditions.
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Property Value Reference(s)

Chemical Name

N-α-(9-

Fluorenylmethoxycarbonyl)-O-

(dimethylphospho)-L-tyrosine

[1][2]

CAS Number 127633-36-7 [1][2]

Molecular Formula C₂₆H₂₆NO₈P [1][2]

Molecular Weight 511.46 g/mol [1][2]

Appearance White solid product [2]

Melting Point 100-102 °C [2]

Purity ≥96.0% [1]

Solubility

Soluble in DMF and other

common organic solvents for

SPPS

Storage Temperature 2-8°C [1][2]

The Role of Phosphotyrosine in Kinase Signaling
Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular

switch in numerous cellular processes, including growth, differentiation, and metabolism.[3]

Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR),

are activated upon ligand binding, leading to dimerization and autophosphorylation of specific

tyrosine residues within their cytoplasmic domains. These newly formed phosphotyrosine sites

serve as high-affinity docking sites for downstream signaling proteins containing Src Homology

2 (SH2) or Phosphotyrosine Binding (PTB) domains, initiating complex intracellular signaling

cascades.[3] The synthesis of peptides mimicking these phosphorylation sites is essential for

dissecting these pathways.
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A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
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Synthesis of Phosphopeptides using Fmoc-
Tyr(PO3Me2)-OH
The synthesis of phosphotyrosine-containing peptides is effectively achieved using Fmoc-

based solid-phase peptide synthesis (SPPS). The choice of phosphate protecting group is

critical to the success of the synthesis. The dimethyl ester protection of Fmoc-Tyr(PO3Me2)-
OH offers a key advantage: it is stable to the repeated piperidine treatments required for Fmoc

group removal during chain elongation.[4] This prevents the formation of negatively charged

phosphodiester intermediates on the resin, which can hinder subsequent coupling steps,

especially in sequences with multiple or adjacent phosphotyrosine residues.[4]

Experimental Protocol: Fmoc-SPPS Cycle
This protocol outlines a standard cycle for incorporating Fmoc-Tyr(PO3Me2)-OH or any other

Fmoc-protected amino acid into a peptide chain on a solid support resin (e.g., Wang resin).

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a

suitable reaction vessel.

Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

Drain the deprotection solution.

Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc

removal.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the

dibenzofulvene-piperidine adduct.[5]

Amino Acid Coupling:

In a separate vessel, pre-activate 3-5 equivalents of Fmoc-Tyr(PO3Me2)-OH with a

suitable coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., N,N-
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diisopropylethylamine, DIPEA) in DMF for 1-5 minutes.[4][6]

Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the mixture for 30-60 minutes at room temperature.[4] Microwave-assisted

coupling can significantly reduce this time.[7]

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling

reaction. If incomplete, the coupling step can be repeated.

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly

with DMF (3-5 times) to remove excess reagents and byproducts.

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide

sequence.
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General workflow for an Fmoc-SPPS cycle.

Experimental Protocol: Cleavage and Deprotection
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Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid

support, and all side-chain protecting groups, including the methyl groups on the phosphate,

must be removed.

Final Fmoc Removal: Perform a final Fmoc deprotection step as described above.

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly

under vacuum.[8]

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For the removal of the methyl

phosphate groups, a stronger acid treatment is required than for standard protecting groups.

A common method involves a two-step process or a single-step strong acid cocktail.

Recommended Method: Treatment with 1 M bromotrimethylsilane (TMSBr) and 1 M

thioanisole in trifluoroacetic acid (TFA).[6]

Standard Cocktail (for other groups): A common cocktail is TFA/Triisopropylsilane

(TIS)/Water (95:2.5:2.5 v/v/v).[8] TIS acts as a scavenger to prevent side reactions.

Cleavage Reaction:

Add the cleavage cocktail to the dry peptide-resin.

Agitate the mixture at room temperature for 2-4 hours.[4]

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

Peptide Precipitation and Purification:

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of

cold diethyl ether.

Centrifuge the suspension to pellet the peptide.

Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove

scavengers and residual acid.
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Dry the crude peptide under vacuum.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Start: Dry Peptide-Resin
(All protecting groups on)

1. Add Cleavage Cocktail
(e.g., TMSBr/Thioanisole/TFA)

2. Incubate 2-4 hours
at Room Temperature

3. Filter to Separate
Resin from Peptide Solution

4. Precipitate Peptide
in Cold Diethyl Ether

5. Wash and Dry
Crude Peptide

6. Purify by RP-HPLC

End: Pure Phosphopeptide
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Workflow for peptide cleavage, deprotection, and purification.

Comparative Analysis of Phosphotyrosine Building
Blocks
Several Fmoc-protected phosphotyrosine derivatives are available for SPPS, each with distinct

advantages and disadvantages. The choice of building block can significantly impact the purity

and yield of the final peptide.
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Derivative
Phosphate
Protection

Advantages Disadvantages
Coupling
Conditions

Fmoc-

Tyr(PO3Me2)-

OH

Dimethyl ester

Stable to

piperidine;

avoids

intermediate

negative

charges,

reducing

aggregation.[4]

Requires strong

acid (e.g.,

TMSBr/TFA) for

deprotection.[6]

Standard

uronium/phospho

nium reagents

(HBTU, HATU,

PyBOP) with

DIPEA.[4][6]

Fmoc-

Tyr(PO(OBzl)OH

)-OH

Monobenzyl

ester

Most commonly

used; compatible

with many

sequences.

Partially

protected

phosphate can

complicate

coupling;

potential for side

reactions.[9]

Best with

uronium-based

reagents (HBTU,

HATU) and

excess DIPEA.

[3][9]

Fmoc-

Tyr(PO3H2)-OH
None (free acid)

Cost-effective;

no final

phosphate

deprotection step

needed.[9]

Sluggish

coupling;

pyrophosphate

formation in

adjacent pTyr

sequences;

strong negative

charge can

cause

aggregation.[3]

[9]

Requires strong

activating agents

like HATU with at

least 3

equivalents of

DIPEA.[3][9]

Fmoc-

Tyr(PO(tBu)2)-

OH

Di-tert-butyl ester

Stable to

piperidine;

provides high

purity peptides

with low

contamination.

[10]

Can be sterically

hindered;

requires strong

acid for

deprotection.

Standard

coupling

conditions.
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Application in Kinase Assays
Synthetic phosphopeptides are crucial for in vitro kinase assays to determine enzyme kinetics,

inhibitor efficacy, and substrate specificity.[11] These assays typically measure the rate of

transfer of a phosphate group from ATP to the peptide substrate by a specific kinase.

Experimental Protocol: General Kinase Activity Assay
This protocol provides a general framework for a non-radioactive, antibody-based kinase assay

(e.g., ELISA or TR-FRET).

Reaction Setup: In a microplate well, combine the kinase buffer, the purified kinase enzyme,

the synthetic peptide substrate, and ATP.

Initiate Reaction: The reaction is often initiated by the addition of ATP or the enzyme.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific

time period (e.g., 30-60 minutes).

Stop Reaction: Terminate the reaction by adding a stop solution, which is typically a strong

chelating agent like EDTA to sequester Mg²⁺ ions required by the kinase.

Detection:

Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue

(anti-pTyr antibody), often conjugated to a reporter molecule like horseradish peroxidase

(HRP) or a fluorophore.[12][13]

Incubate to allow antibody binding.

Wash the wells to remove unbound antibody.

Add a substrate for the reporter enzyme (e.g., TMB for HRP) or measure the

fluorescence/luminescence signal.

Data Analysis: Quantify the signal, which is proportional to the amount of phosphorylated

peptide and thus reflects the kinase activity.
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General workflow for an antibody-based kinase activity assay.
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Conclusion
Fmoc-Tyr(PO3Me2)-OH is a highly effective and valuable building block for the synthesis of

phosphotyrosine-containing peptides. Its fully protected phosphate side chain circumvents

common problems encountered with other derivatives, such as poor coupling efficiency and

aggregation due to intermediate charge formation. While it requires a specific, strong acid-

based deprotection step, the resulting high purity and yield of complex phosphopeptides make

it an excellent choice for researchers developing specific substrates and tools to investigate the

intricate world of kinase signaling and to advance drug discovery efforts targeting these critical

enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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